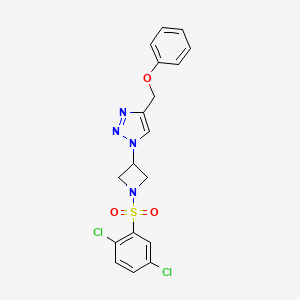

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O3S/c19-13-6-7-17(20)18(8-13)28(25,26)23-10-15(11-23)24-9-14(21-22-24)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGDQCZCISSLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-amine

Azetidine-3-amine serves as the foundational intermediate. It is typically synthesized via Gabriel synthesis or ring-closing metathesis (RCM). For example, RCM of allylamine derivatives using Grubbs catalyst yields azetidine-3-amine in 65–78% yields.

Procedure :

- Dissolve N-allylphthalimide (1.0 equiv) in dichloromethane (DCM).

- Add Grubbs II catalyst (5 mol%) under nitrogen.

- Stir at 40°C for 12 hours.

- Deprotect with hydrazine hydrate to yield azetidine-3-amine.

Sulfonylation with 2,5-Dichlorophenylsulfonyl Chloride

Sulfonylation introduces the 2,5-dichlorophenyl group to the azetidine amine. This step requires careful control of stoichiometry to avoid over-sulfonylation.

Optimized Conditions :

- Solvent: Anhydrous DCM

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature

- Reaction time: 6 hours

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The phenoxymethyl-triazole moiety is introduced via Huisgen cycloaddition between the azide and propargyl phenyl ether.

Procedure :

- Combine azetidine azide (1.0 equiv) and propargyl phenyl ether (1.2 equiv) in tert-butanol/water (4:1).

- Add copper(II) sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%).

- Stir at 60°C for 12 hours.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the CuAAC step, reducing reaction times from hours to minutes.

Optimized Protocol :

One-Pot Synthesis Strategies

A telescoped approach combines sulfonylation and cycloaddition in a single vessel, minimizing intermediate isolation.

Steps :

- Sulfonylate azetidine-3-amine in DCM.

- Without purification, add propargyl phenyl ether and Cu(I) catalyst.

- Heat at 60°C for 24 hours.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent and copper source significantly impacts CuAAC efficiency:

| Solvent | Copper Catalyst | Yield (%) |

|---|---|---|

| t-BuOH/H2O | CuSO4/NaAsc | 76 |

| DMF | CuI | 65 |

| THF | CuBr | 58 |

Temperature Effects

Elevated temperatures improve triazole regioselectivity but risk azide decomposition:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 60 |

| 60 | 12 | 76 |

| 80 | 6 | 68 |

Analytical Data and Characterization

Successful synthesis is confirmed via:

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, triazole-H), 5.32 (s, 2H, OCH2), 4.21 (m, 1H, azetidine-H).

- HRMS : m/z calcd for C19H16Cl2N4O3S [M+H]+: 487.04; found: 487.05.

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Limitations

- Azetidine Ring Strain : The four-membered ring’s instability complicates high-temperature reactions.

- Azide Handling : Requires stringent safety protocols due to explosive potential.

- Regioselectivity : Competing 1,4- and 1,5-triazole isomers necessitate careful catalyst selection.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

1-(2,6-Difluorobenzyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3n)

Structural Differences :

- Substituents: Features a 2,6-difluorobenzyl group and a trifluoromethyl group instead of dichlorophenylsulfonyl-azetidine and phenoxymethyl.

- Electronic Effects : Fluorine atoms and trifluoromethyl groups are strongly electron-withdrawing, increasing metabolic stability and altering dipole moments compared to the target compound .

Functional Implications :

- The trifluoromethyl group may enhance resistance to oxidative degradation but reduce solubility due to increased hydrophobicity.

- Difluorobenzyl substitution could improve binding to aromatic-rich enzyme pockets compared to bulkier sulfonyl-azetidine.

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride

Structural Differences :

Functional Implications :

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid

Structural Differences :

- Azetidine Substituent : Methylsulfonyl group instead of dichlorophenylsulfonyl.

- Triazole Modification: Carboxylic acid replaces phenoxymethyl, introducing a charged moiety .

Functional Implications :

- Carboxylic acid increases polarity, improving water solubility but limiting blood-brain barrier penetration.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | C19H16Cl2N4O3S | 2,5-Dichlorophenylsulfonyl, phenoxymethyl | High lipophilicity, rigid conformation |

| 1-(2,6-Difluorobenzyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3n) | C16H10F5N3 | 2,6-Difluorobenzyl, trifluoromethyl | Enhanced metabolic stability |

| 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride | C11H13ClN4 | Unsubstituted azetidine, hydrochloride | High solubility, low steric hindrance |

| 1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | C9H13N3O4S | Methylsulfonyl, carboxylic acid | Polar, pH-dependent solubility |

Research Findings and Implications

- Biological Activity: Phenoxymethyl and dichlorophenyl groups may synergize to improve binding to hydrophobic pockets (e.g., kinase ATP-binding sites), whereas trifluoromethyl or carboxylic acid groups favor polar interactions .

- Synthetic Flexibility : CuAAC enables modular substitution, allowing rapid optimization of triazole derivatives for specific applications .

Biological Activity

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining an azetidine ring, a sulfonyl group, and a triazole ring, which contributes to its diverse chemical properties and reactivity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic conditions.

- Introduction of the Sulfonyl Group : Reaction with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base.

- Formation of the Triazole Ring : Cycloaddition reaction between the azetidine-sulfonyl intermediate and phenyl azide under thermal or catalytic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of 1H-1,2,3-triazoles possess significant anticancer properties. For instance:

- In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. Some compounds showed IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- A related study focused on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives found that some compounds exhibited potent xanthine oxidase (XO) inhibitory activity with IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests potential applications in managing hyperuricemia.

Antimicrobial Properties

While specific data on antimicrobial activity for this particular compound is limited, triazole derivatives are generally known for their antimicrobial effects. The presence of the phenoxymethyl group may enhance these properties due to increased lipophilicity and better membrane penetration.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar structures, a comparison is made with other triazole derivatives:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| 4-(Phenoxymethyl)-1H-1,2,3-triazole | Structure | Xanthine oxidase inhibitor | 0.70 μM |

| 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | Structure | Anticancer activity | 6.2 μM (HCT-116) |

| 1-(1-((2,5-difluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | Structure | Antimicrobial activity (predicted) | N/A |

Case Studies

A notable case study involved the evaluation of various triazole derivatives against cancer cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.